molecular formula C17H22ClNO B8738672 9-(4-Chloro-3-methoxyphenyl)-3-azaspiro[5.5]undec-8-ene CAS No. 918650-84-7

9-(4-Chloro-3-methoxyphenyl)-3-azaspiro[5.5]undec-8-ene

Cat. No. B8738672
M. Wt: 291.8 g/mol
InChI Key: BVADIYXKBVWUCP-UHFFFAOYSA-N
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Patent
US08093388B2

Procedure details

Was prepared according to method A with the following variation: A solution of 5-bromo-2-chloroanisol (1.26 g, 5.7 mmol) in THF (7 mL) was added drop-wise to a solution of n-BuLi (1.6 M in hexanes (3.8 mL, 6.1 mmol)) at −78° C. and stirred for 30 min. A solution of 9-oxo-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester (475 mg, 1.78 mmol) in THF (7 mL) was added. The mixture was stirred for 1 h. White solid. Mp. 182-185° C.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
475 mg
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([Cl:10])=[C:6]([O:8][CH3:9])[CH:7]=1.[Li]CCCC.C(OC([N:23]1[CH2:28][CH2:27][C:26]2([CH2:33][CH2:32][C:31](=O)[CH2:30][CH2:29]2)[CH2:25][CH2:24]1)=O)(C)(C)C>C1COCC1>[Cl:10][C:5]1[CH:4]=[CH:3][C:2]([C:31]2[CH2:32][CH2:33][C:26]3([CH2:27][CH2:28][NH:23][CH2:24][CH2:25]3)[CH2:29][CH:30]=2)=[CH:7][C:6]=1[O:8][CH3:9]

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)OC)Cl
Name
Quantity
3.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
475 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)CCC(CC2)=O
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C=C(C=C1)C1=CCC2(CCNCC2)CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.